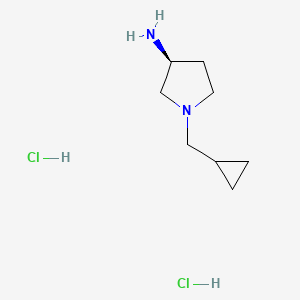
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a chloro, methyl, and propyl group attached to a pyrazole ring, along with a sulfonyl chloride functional group. These structural features make it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides such as propyl bromide (C3H7Br) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Substitution: The chloro and methyl groups on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, under mild conditions, can be used to form sulfonamide derivatives.
Electrophilic Substitution: Reagents like halogens (e.g., bromine, iodine) and electrophilic catalysts (e.g., aluminum chloride) can be used for further functionalization.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Halogenated Pyrazoles: Formed through electrophilic substitution with halogens.
Applications De Recherche Scientifique
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives. The chloro and methyl groups on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methyl-1-phenyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with a phenyl group instead of a propyl group.
4-Chloro-3-methyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of the propyl group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate for the synthesis of specific derivatives that may not be easily accessible using other similar compounds .
Propriétés
IUPAC Name |
4-chloro-5-methyl-2-propylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2O2S/c1-3-4-11-7(14(9,12)13)6(8)5(2)10-11/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDHJXBCAGOOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)
![N-(2,4-dimethylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782174.png)

![4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2782177.png)
![{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate](/img/structure/B2782178.png)
![4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)



![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2782185.png)


![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)
